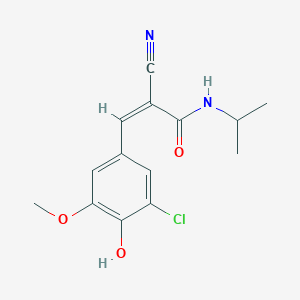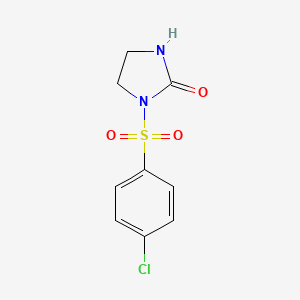![molecular formula C16H20N2O3 B1227344 3-[2-(2-Ethyl-1-piperidinyl)-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B1227344.png)
3-[2-(2-Ethyl-1-piperidinyl)-2-oxoethyl]-1,3-benzoxazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]-1,3-benzoxazol-2-one is a benzoxazole.
Aplicaciones Científicas De Investigación
Antioxidant Capacity Assays
The ABTS/PP Decolorization Assay, widely used to assess antioxidant capacity, involves the reaction of antioxidants with the ABTS radical cation. Some antioxidants, particularly phenolics, can form coupling adducts with ABTS, leading to specific oxidative degradation products. This assay, despite its limitations, remains recommended for monitoring changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).
Microwave-assisted Synthesis
Microwave-assisted synthesis has emerged as a valuable technique for the efficient and rapid synthesis of benzoxazole derivatives, offering advantages such as high yields and diverse substituents. This method, especially useful in medicinal chemistry, allows for the synthesis of benzoxazoles under various reaction conditions, catalysis, and starting materials (Özil & Menteşe, 2020).
Enzymatic Degradation of Organic Pollutants
In the treatment of organic pollutants in wastewater, the combination of enzymes with redox mediators has shown potential. This enzymatic approach can degrade recalcitrant compounds effectively, with certain redox mediators enhancing the substrate range and degradation efficiency. Enzymes like laccases and peroxidases, in conjunction with mediators such as 1-hydroxybenzotriazole and violuric acid, have been employed for this purpose (Husain & Husain, 2007).
Antimicrobial Potential
Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites with significant roles in allelopathy and defense against biological threats. Their antimicrobial activity has been evaluated, and while natural benzoxazinoids show limited potency, the 1,4-benzoxazin-3-one scaffold has been identified as a promising template for designing new antimicrobial agents with potent activity against fungi and bacteria (de Bruijn et al., 2018).
Propiedades
Nombre del producto |
3-[2-(2-Ethyl-1-piperidinyl)-2-oxoethyl]-1,3-benzoxazol-2-one |
|---|---|
Fórmula molecular |
C16H20N2O3 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
3-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H20N2O3/c1-2-12-7-5-6-10-17(12)15(19)11-18-13-8-3-4-9-14(13)21-16(18)20/h3-4,8-9,12H,2,5-7,10-11H2,1H3 |
Clave InChI |
PDIAAUHHSQSOIN-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCN1C(=O)CN2C3=CC=CC=C3OC2=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-tert-butylphenyl) ester](/img/structure/B1227262.png)
![Methyl 5-chloro-4-{[3-(4-chlorophenyl)acryloyl]amino}-2-methoxybenzoate](/img/structure/B1227264.png)

![N-[[4-(diethylamino)phenyl]methyl]-1-[2-(1-piperidinyl)ethyl]-2-benzimidazolamine](/img/structure/B1227267.png)
![2-[4-[[4-(4-Methoxyphenyl)-1-phthalazinyl]amino]phenyl]acetamide](/img/structure/B1227268.png)

![methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1227271.png)

![2-[[5-[(2-Methyl-8-quinolinyl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1227273.png)
![4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B1227280.png)

![2-(benzenesulfonamido)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B1227287.png)
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-1H-pyrrol-3-yl]cyclopropanecarboxamide](/img/structure/B1227288.png)